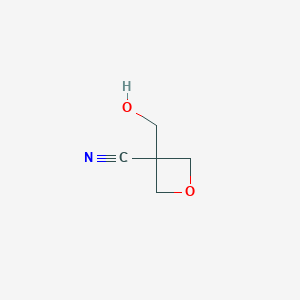

3-(Hydroxymethyl)oxetane-3-carbonitrile

Description

Historical Context and Evolution of Oxetane (B1205548) Studies

The discovery of oxetanes dates back to the 1870s with the first synthesis of the parent, unsubstituted oxetane. beilstein-journals.org For many years, these four-membered rings were considered relatively niche. A pivotal moment in oxetane chemistry was the development of the Paternò–Büchi reaction, first reported by Emanuele Paternò and Giorgio Chieffi in 1909 and later extensively studied by George Büchi in the 1950s and 1960s. numberanalytics.comwikipedia.orgchemistnotes.com This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene provided a direct route to the oxetane ring system and became a cornerstone in organic synthesis. numberanalytics.com

Despite this, the application of oxetanes in fields like drug discovery remained limited for a considerable time, partly due to concerns about their potential instability and a lack of diverse synthetic methods. acs.orgrsc.org The "rediscovery" of the oxetane ring began in the early 2000s, fueled by seminal work demonstrating its value as a bioisosteric replacement for common functional groups like gem-dimethyl and carbonyl groups. acs.orgresearchgate.net This realization spurred significant efforts in both academic and industrial laboratories to develop new, efficient synthetic protocols for creating and incorporating oxetane building blocks. acs.orgrsc.org

Strategic Utility of Four-Membered Heterocycles in Molecular Design

Four-membered heterocycles like oxetanes are increasingly recognized as powerful tools in molecular design, particularly in medicinal chemistry. numberanalytics.com Their strained nature, with a ring strain of about 25.5 kcal/mol, makes them synthetically challenging but also imparts unique properties. beilstein-journals.orgnsf.gov

The strategic incorporation of an oxetane ring offers several advantages:

Improved Physicochemical Properties: Oxetanes are small, polar motifs that can enhance aqueous solubility, a critical parameter for drug candidates. acs.orgnih.gov They can also favorably modulate lipophilicity (LogD) and metabolic stability. acs.orgnih.gov

Bioisosterism: 3,3-disubstituted oxetanes, such as the core of 3-(hydroxymethyl)oxetane-3-carbonitrile, are validated surrogates for gem-dimethyl and carbonyl groups. researchgate.netnih.gov This isosteric replacement can lead to improved biological activity and better pharmacokinetic profiles. nih.govresearchgate.net

Three-Dimensionality: The puckered, sp³-rich structure of the oxetane ring increases the three-dimensionality of a molecule. nih.gov This "non-flat" character is often associated with higher target selectivity and reduced attrition rates for clinical candidates. nih.gov

Modulation of Basicity: When placed near an amino group, the oxetane motif can effectively lower the amine's pKa. acs.org

These benefits have led to the widespread adoption of oxetane-containing units in drug discovery programs, where they are used to fine-tune the properties of lead compounds. acs.orgacs.orgnih.gov The synthesis of these heterocycles is an active area of research, with primary strategies including intramolecular cyclizations and [2+2] cycloadditions. nsf.govrsc.orgmagtech.com.cn

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)oxetane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c6-1-5(2-7)3-8-4-5/h7H,2-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFCRVZKLSODEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374657-44-9 | |

| Record name | 3-(hydroxymethyl)oxetane-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxymethyl Oxetane 3 Carbonitrile and Analogous Oxetane Derivatives

Construction of the Oxetane (B1205548) Core

The formation of the oxetane ring is the cornerstone of synthesizing derivatives like 3-(hydroxymethyl)oxetane-3-carbonitrile. Key strategies involve forming the ring de novo from acyclic precursors. beilstein-journals.org These methods can be broadly categorized into intramolecular cyclizations, cycloadditions, and direct C–H functionalization.

Intramolecular Cyclization Approaches to Four-Membered Ringsacs.orgslideshare.net

The creation of the strained four-membered ether is a significant synthetic hurdle, as the kinetics for forming such rings are notably slower compared to their five- or six-membered counterparts. acs.org Consequently, these reactions often require the use of strong anions and effective leaving groups to achieve viable yields. acs.org The most prevalent method involves forming a C–O bond through an intramolecular etherification reaction. acs.orgmagtech.com.cn

The Williamson etherification, a base-mediated nucleophilic substitution, is the most common anion-mediated strategy for oxetane synthesis. acs.org This approach typically involves a 1,3-halohydrin or a tosylated 1,3-diol, where an alkoxide anion displaces a leaving group to form the ring. acs.orgdntb.gov.ua While foundational, yields can sometimes be moderate due to competing side reactions like Grob fragmentation. acs.org

The synthesis of 3,3-disubstituted oxetanes, structurally analogous to the target compound, often starts from appropriately substituted 1,3-diols. acs.org For instance, substituted dimethyl malonates can be converted to diols, which then undergo selective tosylation and base-mediated cyclization. This pathway has been shown to tolerate a variety of substituents at the 3-position, including aryl, allyl, and alkyl groups, with reported yields for the cyclization step ranging from 59% to 87%. acs.org

A key precursor for many 3-substituted oxetanes is oxetan-3-one. Its synthesis, developed by Carreira and co-workers, involves an intramolecular cyclization of a protected dihydroxyacetone derivative. acs.org The resulting oxetan-3-one is a versatile building block; for example, it can undergo a Strecker synthesis using TMSCN and a dialkylamine to produce 3-cyano-3-amino oxetane derivatives, which are direct precursors to compounds like this compound. chemrxiv.org

| Starting Material Type | Key Reagents | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| 1,3-Diol | TsCl, NaH | Williamson Etherification | Common route for 3,3-disubstituted oxetanes. | acs.org |

| β-Halo Ketone | Chiral Reducing Agent (e.g., LiBH4 + ligand), KOH | Asymmetric Reduction & Cyclization | Provides enantioenriched 2-aryl-substituted oxetanes. | acs.org |

| Hydroxy Malonate | I2, Na2CO3 | Iodine-Mediated Radical Cyclization | Forms highly substituted oxetanes from Michael adducts. | acs.org |

| Oxetan-3-one | TMSCN, Dialkylamine | Strecker Synthesis | Access to 3-amino-3-cyano oxetane precursors. | chemrxiv.org |

Due to the greater ring strain in three-membered rings compared to four-membered ones, ring expansion of epoxides is a thermodynamically favorable strategy for synthesizing oxetanes. beilstein-journals.org This approach often involves the reaction of an epoxide with a reagent that can introduce a nucleophilic carbon and a leaving group, setting the stage for a subsequent intramolecular cyclization.

A prominent example is the reaction of epoxides with sulfur ylides, such as dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent). digitellinc.comillinois.edu This method has been successfully used to synthesize a variety of 2-substituted and 2,2-disubstituted oxetanes from the corresponding epoxides. acs.orgdigitellinc.com Shibasaki and co-workers developed an asymmetric version involving a Corey-Chaykovsky epoxidation followed by a ring expansion, yielding chiral 2,2-disubstituted oxetanes in good yields (58-88%) and with high enantiomeric excess (up to 99.5% ee). acs.org

Another method involves opening epoxides with selenomethyllithium reagents. The resulting hydroxyselenide intermediate can be converted to a halide, which then cyclizes upon treatment with a base to furnish the oxetane ring. acs.orgillinois.edu

| Entry | Epoxide Substituent (R) | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | C6H5 | NaH, DMSO, 70 °C | 85 | >98 |

| 2 | n-hexyl | t-BuOK, t-BuOH, 80 °C | 91 | >98 |

| 3 | CH2OCH2Ph | t-BuOK, t-BuOH, 80 °C | 80 | >98 |

| 4 | C6H5 (with Et group) | NaH, DMSO, 110 °C | 88 | >98 |

Transition metal catalysis offers powerful and often highly selective pathways to oxetanes. Gold-catalyzed reactions, in particular, have provided an efficient one-step synthesis of oxetan-3-ones from readily available propargylic alcohols. nih.govorganic-chemistry.org This reaction proceeds through a proposed α-oxo gold carbene intermediate and is notable for its operational simplicity, as it can be performed in an "open flask" without the need to exclude air or moisture. nih.govorganic-chemistry.org This method provides direct access to the oxetan-3-one core, a crucial starting material for producing this compound. chemrxiv.orgresearchgate.net

Rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization have been used to prepare a range of di-, tri-, and tetrasubstituted oxetanes. acs.orgresearchgate.net In the biosynthesis of Taxol, a highly important natural product, the formation of its essential oxetane ring is catalyzed by a single, bifunctional cytochrome P450 enzyme (CYP725A4), which performs two sequential epoxidation events. nih.gov

Formal Cycloaddition Reactions in Oxetane Synthesisslideshare.net

The most well-known cycloaddition for forming oxetanes is the Paternò-Büchi reaction, a [2+2] photocycloaddition between an electronically excited carbonyl compound and an alkene. wikipedia.orgnih.gov First reported in 1909, this reaction has become a versatile tool for creating the four-membered ring. slideshare.netnih.gov The reaction's selectivity can be influenced by various factors, including the choice of solvent and substituents on the reactants. slideshare.net

The classic Paternò-Büchi reaction requires UV light to excite the carbonyl group, which can limit its application with sensitive substrates. acs.orgacs.org To overcome this, visible-light-mediated versions have been developed. These methods often rely on a photocatalyst, such as an iridium complex, to transfer energy to the carbonyl compound, enabling the reaction to proceed under milder conditions. acs.org This approach has expanded the utility of the Paternò-Büchi reaction for medicinal chemists looking to incorporate functionalized oxetanes into complex molecules. acs.org The reaction is particularly effective with electron-rich alkenes like enol ethers and has been used to synthesize spirocyclic oxetanes. rsc.orgnih.gov

C–H Functionalization Pathways to Oxetanesrsc.org

Recent advancements have introduced novel strategies for oxetane synthesis based on the direct functionalization of C–H bonds. acs.orgnih.gov These methods offer a more streamlined approach, often avoiding the need for pre-functionalized starting materials. beilstein-journals.orgresearchgate.net

An in-depth examination of the synthetic pathways leading to this compound and related oxetane structures reveals a variety of sophisticated chemical strategies. These methods focus on the precise installation and manipulation of the key functional groups—carbonitrile and hydroxymethyl—onto the strained four-membered oxetane ring. The synthesis is further complicated by the need for stereochemical control, a critical aspect for the application of such molecules in medicinal chemistry and materials science.

The Hydroxymethyl Substituent: a Handle for Chemical Modification

Impact of the Hydroxymethyl Substituent on Chemical Reactivity and Synthetic Transformations

Versatility of Primary Alcohol Functionality

The primary alcohol (-CH₂OH) group is one of the most fundamental and versatile functional groups in organic chemistry, and its presence in 3-(Hydroxymethyl)oxetane-3-carbonitrile is key to the molecule's utility. chemrxiv.org This group can undergo a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecules. chemrxiv.org

Key reactions of the primary alcohol group include:

Oxidation: Primary alcohols can be oxidized to form aldehydes or carboxylic acids, depending on the reagents and reaction conditions. chemrxiv.org For instance, the use of mild oxidizing agents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) can selectively yield the corresponding aldehyde. chemrxiv.org Stronger oxidizing conditions can lead to the formation of the carboxylic acid, yielding 3-carboxyoxetane-3-carbonitrile. This transformation is pivotal for creating amide or ester linkages.

Esterification and Etherification: The hydroxyl group can readily react with carboxylic acids or their derivatives to form esters, or with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers. chemrxiv.org These reactions are fundamental for attaching various side chains or linking the molecule to other scaffolds.

Halogenation: The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, and subsequently displaced by a halide to form a halomethyl group. This functionality can then participate in a variety of nucleophilic substitution and cross-coupling reactions.

The reactivity of the primary alcohol on the oxetane (B1205548) scaffold allows for its use as a handle for further molecular elaboration, making this compound a valuable building block in synthetic campaigns. chemrxiv.org

Stereochemical Implications of Hydroxymethyl Groups

The hydroxymethyl group plays a significant role in the stereochemistry and conformational behavior of cyclic molecules. In the case of this compound, the substituents at the C3 position influence the puckering of the oxetane ring. acs.org Unsubstituted oxetane is nearly planar, but 3,3-disubstitution leads to a more puckered conformation to alleviate steric strain. acs.orgillinois.edu

The hydroxymethyl group itself can influence the conformation of the molecule through various non-covalent interactions, including:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding between the hydroxymethyl group and the nitrogen of the nitrile or the ether oxygen of the oxetane ring can influence the preferred conformation of the side chain, potentially locking it into a specific orientation. This can have significant implications for how the molecule interacts with biological targets.

Steric Effects: The hydroxymethyl group, while relatively small, exerts a steric influence that can direct the approach of reagents in subsequent reactions on the molecule or a larger structure containing this moiety. In stereoselective synthesis, the existing stereochemistry of a hydroxymethyl-containing ring can direct the formation of new stereocenters. rsc.org

While specific stereoselective studies on this compound are not widely reported, the principles of stereocontrol in related cyclic systems containing hydroxymethyl groups are well-established. The conformational preferences dictated by the hydroxymethyl group can be exploited in the design of molecules with specific three-dimensional shapes, which is a critical aspect of modern drug design.

Applications of 3 Hydroxymethyl Oxetane 3 Carbonitrile in Advanced Organic Synthesis

Utilization as a Key Synthetic Building Block

The compact and functionally dense nature of 3-(Hydroxymethyl)oxetane-3-carbonitrile makes it an attractive starting material for the synthesis of more complex molecular structures. acs.org The inherent ring strain of the oxetane (B1205548) core, combined with the reactivity of the hydroxymethyl and nitrile moieties, provides a powerful toolkit for synthetic chemists. beilstein-journals.org

Precursor to Complex Heterocyclic Systems

The dual functionality of this compound allows for its elaboration into a variety of complex heterocyclic systems. The nitrile group can undergo a plethora of transformations, including reduction to amines, hydrolysis to carboxylic acids, or participation in cycloaddition reactions. chemrxiv.org Simultaneously, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or serve as a nucleophile or a point of attachment for other molecular fragments. chemrxiv.org

A notable application of related 3,3-disubstituted oxetanes is in the synthesis of spirocyclic heterocycles. nih.govsigmaaldrich.com For instance, the ketone precursor, oxetan-3-one, can undergo a Strecker synthesis to introduce a cyano and an amino group at the 3-position, which is a conceptual parallel to the functional group array in this compound. chemrxiv.org These intermediates are then elaborated into spirocyclic systems. chemrxiv.orgnih.gov While direct examples starting from this compound are not extensively documented, the established reactivity patterns of the oxetane ring and its substituents suggest its high potential as a precursor for spiro-heterocyclic scaffolds. nih.gov The general strategy often involves the transformation of the functional groups at the 3-position to participate in intramolecular cyclization reactions, leading to the formation of a new ring spiro-fused to the oxetane core.

Scaffold for Molecular Diversity Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. nih.gov The rigid, three-dimensional structure of the oxetane ring makes it an excellent scaffold for DOS. nih.gov this compound, with its two distinct functional handles, is an ideal starting point for creating diverse molecular libraries.

The hydroxymethyl and nitrile groups can be independently or sequentially modified to introduce a wide range of substituents and functional groups. For example, the hydroxymethyl group can be converted into various ethers or esters, while the nitrile group can be transformed into amides, tetrazoles, or other nitrogen-containing heterocycles. This orthogonal reactivity allows for the systematic exploration of the chemical space around the oxetane core. The resulting library of compounds, all sharing the central oxetane scaffold but differing in their peripheral functionality, can then be screened for biological activity.

Integration into Methodologies for Constructing Medium-Sized Rings

The synthesis of medium-sized rings (8-12 membered) is a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors. Ring-expansion reactions of strained small rings, such as oxetanes, have emerged as a powerful strategy to overcome these challenges. The inherent ring strain of the oxetane can be harnessed as a driving force for the formation of larger, more complex ring systems. beilstein-journals.org

While specific examples detailing the ring expansion of this compound are not prevalent in the literature, the general reactivity of oxetanes in ring-expansion reactions is well-established. acs.org These reactions often involve the formation of an oxonium ion intermediate, which then undergoes a rearrangement to form a larger ring. The substituents at the 3-position of the oxetane ring can influence the course of these rearrangements and be incorporated into the final medium-sized ring structure. Given its functional handles, this compound could potentially be derivatized to introduce groups that facilitate and direct such ring-expansion cascades, leading to the formation of novel medium-sized heterocycles.

Role in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a modern synthetic strategy that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This approach is particularly valuable in drug discovery as it allows for the rapid generation of analogs of a lead compound with improved properties. The oxetane motif is increasingly recognized as a valuable addition in LSF due to its ability to favorably modulate the physicochemical properties of molecules, such as solubility and metabolic stability. nih.gov

Although direct applications of this compound as an LSF reagent are not widely reported, the principles of oxetane chemistry suggest its potential in this area. The bifunctionality of the molecule could be exploited to first attach it to a complex core and then further elaborate the remaining functional group. For instance, the hydroxymethyl group could be used to form an ether or ester linkage with a drug molecule, and the nitrile group could then be transformed to introduce further diversity or modulate biological activity.

Application in the Synthesis of Natural Product Analogs

Natural products are a rich source of inspiration for the design of new therapeutic agents. However, their complex structures often pose significant synthetic challenges. The synthesis of simplified analogs that retain the key pharmacophoric features of the natural product is a common strategy in medicinal chemistry. The oxetane ring is found in several biologically active natural products, and its incorporation into synthetic molecules is a recognized strategy for mimicking natural product scaffolds. beilstein-journals.org

Emerging Research Directions and Future Perspectives for 3 Hydroxymethyl Oxetane 3 Carbonitrile

Development of Novel Synthetic Disconnections and Catalytic Methods

The synthesis of highly functionalized oxetanes like 3-(Hydroxymethyl)oxetane-3-carbonitrile remains a challenge, demanding efficient and selective methods. Future research will likely focus on developing novel synthetic strategies that move beyond traditional multi-step sequences.

Novel Synthetic Disconnections: Current approaches to 3,3-disubstituted oxetanes often rely on the functionalization of a pre-formed oxetane (B1205548) ring, such as oxetan-3-one, or on intramolecular cyclization reactions like the Williamson etherification. acs.orgchemrxiv.org A promising future direction lies in creating new synthetic disconnections. For instance, a Strecker-type synthesis starting from oxetan-3-one could theoretically provide access to α-amino nitriles, which are precursors to the target compound. chemrxiv.org Another avenue involves the ring expansion of smaller, strained rings like epoxides, a strategy that leverages thermodynamic driving forces to construct the four-membered ring. beilstein-journals.orgbeilstein-journals.org

Catalytic Methods: The development of catalytic methods is paramount for efficient and atom-economical synthesis. Gold-catalyzed reactions, which have proven effective for synthesizing oxetan-3-ones from readily available propargylic alcohols via α-oxo gold carbene intermediates, could be adapted for more complex targets. nih.govorganic-chemistry.orgorganic-chemistry.org Similarly, dual catalytic systems, such as the Fe-Ni catalysis used for olefin hydroarylation to form 3-alkyl-3-aryloxetanes, could open pathways to novel precursors. beilstein-journals.org Future research could explore photocatalytic methods, such as the Paternò–Büchi reaction, which utilizes light to induce [2+2] cycloadditions between carbonyls and alkenes to form the oxetane ring under mild conditions. beilstein-journals.orgbeilstein-journals.org

A summary of potential future synthetic approaches is presented below.

| Synthetic Strategy | Starting Materials | Key Transformation | Potential Advantages |

| Cyanohydrin Formation | Oxetan-3-one | Addition of a cyanide source (e.g., TMSCN) | Direct, one-step introduction of key functional groups. chemrxiv.org |

| Ring Expansion | Substituted Epoxides | Intramolecular ring-opening cyclization | Thermodynamically favorable, potential for stereocontrol. beilstein-journals.orgbeilstein-journals.org |

| [2+2] Photocycloaddition | Ketone & Alkene Precursors | Paternò–Büchi reaction | Mild conditions, high functional group tolerance. beilstein-journals.orgbeilstein-journals.org |

| Gold Catalysis | Functionalized Propargylic Alcohols | Intramolecular cyclization via α-oxo gold carbene | High efficiency, use of readily available starting materials. organic-chemistry.org |

Exploration of Unconventional Reactivity Patterns

The inherent ring strain of the oxetane core dictates much of its reactivity, primarily leading to ring-opening reactions. acs.orgbeilstein-journals.org However, the presence of both a nitrile and a primary alcohol on the same carbon in this compound could give rise to unconventional reactivity.

Future studies should investigate reactivity patterns that go beyond simple ring-opening. For example, modifications that increase ring strain, such as the introduction of exocyclic double bonds or spiro-fused cyclopropanes, are known to open up novel reaction pathways not seen in simpler oxetanes. nih.gov Research could explore whether the functional groups of this compound can be used to trigger unique transformations. Tandem reactions, where an initial reaction is followed by an intramolecular ring-opening, have been reported for other oxetanes and represent a fertile ground for discovery. acs.org For example, a reaction at the nitrile or alcohol could trigger a cascade that results in complex polycyclic structures. The isomerization of oxetane-carboxylic acids into lactones under mild heating suggests that this compound or its derivatives might undergo unexpected rearrangements. acs.org

Mechanistic Studies of Under-Explored Transformation Pathways

A deep understanding of reaction mechanisms is crucial for controlling reaction outcomes and designing new transformations. For this compound, several potential transformation pathways remain mechanistically unexplored.

Future research should focus on:

Intramolecular Cyclization/Rearrangement: Detailed mechanistic studies, likely involving computational chemistry, could elucidate the pathways and transition states for potential intramolecular reactions between the nitrile and hydroxymethyl groups. This could lead to the formation of novel bicyclic lactams or lactones.

Ring-Opening Polymerization: Anionic ring-opening polymerization has been demonstrated for oxetanes bearing hydroxyl groups, such as 3-ethyl-3-(hydroxymethyl)oxetane. acs.orgradtech.org Investigating the polymerization behavior of this compound could lead to new functional polymers. Mechanistic studies would be vital to control the polymerization process and the properties of the resulting materials.

Catalytic Transformations: For any newly developed catalytic syntheses or derivatizations, in-depth mechanistic studies will be essential. For instance, understanding the role of the catalyst in activating the oxetane ring or mediating reactions at the functional groups will enable optimization and expansion of the reaction scope. The proposed intermediacy of α-oxo gold carbenes in oxetan-3-one synthesis is an example of the type of mechanistic insight that drives the field forward. organic-chemistry.org

Expansion of the Chemical Space through Derivatives of this compound

This compound is an ideal starting point for creating a diverse library of novel chemical entities. The dual functionality of the molecule allows for selective manipulation to expand its chemical space significantly. Comprehensive studies on other 3,3-disubstituted oxetanes have shown that the ring is tolerant to a wide variety of reaction conditions, including oxidation, reduction, and C-C bond formation. chemrxiv.org

Derivatization of the Hydroxymethyl Group:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid (3-cyanooxetane-3-carboxylic acid). chemrxiv.org These derivatives would be valuable building blocks for further transformations, such as amide couplings or Wittig reactions.

Etherification/Esterification: The alcohol can be readily converted into a wide range of ethers and esters, allowing for the modulation of properties like lipophilicity and steric bulk. rsc.org

Derivatization of the Nitrile Group:

Hydrolysis: The nitrile can be hydrolyzed to a primary amide or fully to a carboxylic acid (3-(hydroxymethyl)oxetane-3-carboxylic acid), providing access to new polar functional groups and opportunities for further conjugation. bldpharm.com

Reduction: Reduction of the nitrile would yield a primary amine (3-aminomethyl-3-hydroxymethyloxetane), introducing a basic center and a key functional group for building larger molecules.

Cycloadditions: The nitrile group could potentially participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.

The table below outlines potential avenues for expanding the chemical space from this versatile starting material.

| Functional Group | Reaction Type | Product Class | Potential Application |

| Hydroxymethyl | Oxidation | Aldehydes, Carboxylic Acids | Synthetic building blocks for amides, esters. chemrxiv.org |

| Hydroxymethyl | Etherification | Ethers | Modulation of physicochemical properties. rsc.org |

| Nitrile | Hydrolysis | Amides, Carboxylic Acids | Introduction of polar groups, peptide synthesis. |

| Nitrile | Reduction | Primary Amines | Building blocks for complex amine-containing structures. |

| Both | Intramolecular Reaction | Bicyclic Lactones/Lactams | Novel rigid scaffolds for medicinal chemistry. |

By systematically exploring these research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel molecules with unique properties and applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-(Hydroxymethyl)oxetane-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, oxetane derivatives are often synthesized using ethanol as a solvent under reflux, with yields dependent on reaction time and catalyst choice. Purification via recrystallization (e.g., from ethanol) and characterization by melting point analysis (e.g., 263–265°C for analogous carbonitriles) are critical steps. Optimization involves adjusting stoichiometry, temperature, and solvent polarity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Detects functional groups (e.g., CN stretch at ~2200 cm⁻¹ and OH stretch at ~3300 cm⁻¹) .

- NMR Spectroscopy : NMR identifies protons near electronegative groups (e.g., δ 3.06 ppm for methyl groups in oxetane derivatives), while NMR confirms nitrile carbons (~110–120 ppm) .

- Mass Spectrometry : Determines molecular ion peaks (e.g., m/z 348 for similar structures) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, heat, or strong oxidizers. Use PPE (gloves, goggles) as per GHS guidelines, even if the compound is labeled "no known hazard" .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition states and intermediates in cyclization or substitution reactions. For example, modeling oxetane ring strain (~27 kcal/mol) and nitrile reactivity can predict regioselectivity in heterocyclic syntheses. Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*) .

Q. What strategies resolve contradictions in experimental data, such as varying yields in carbonitrile syntheses?

- Methodological Answer : Analyze variables like solvent polarity (e.g., ethanol vs. DMF), catalyst loading, and steric effects. For instance, lower yields in dichlorophenyl derivatives (25% vs. 62% in monochlorophenyl analogs) may stem from steric hindrance or competing side reactions. Replicate experiments under controlled conditions and validate via HPLC or GC-MS .

Q. How does the oxetane ring influence the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : The oxetane’s ring strain enhances reactivity in ring-opening reactions. For example, nucleophilic attack at the oxetane’s methylene group may yield hydroxymethyl derivatives. Crystallographic data (e.g., bond angles of ~98.7° in oxetane rings) guide mechanistic studies .

Q. What advanced safety protocols are recommended for high-risk experiments (e.g., high-temperature reactions)?

- Methodological Answer : Implement engineering controls (fume hoods, blast shields) and real-time monitoring (e.g., FTIR for gas evolution). For nitriles, ensure cyanide antidote kits are available. Refer to SDS guidelines for emergency procedures (e.g., eye irrigation with water for 15 minutes) .

Q. How can surface chemistry studies improve understanding of the compound’s stability in indoor research environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.